3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQTRFEVRTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can be achieved through a multistep process:
Formation of 4-fluorophenyl-tetrazole: Starting from 4-fluoroaniline, the tetrazole ring is introduced via cycloaddition with sodium azide in the presence of a suitable catalyst.
Substitution Reaction: The 4-fluorophenyl-tetrazole intermediate is then reacted with a difluorobenzoyl chloride to introduce the benzamide core, employing conditions such as the presence of a base like triethylamine under anhydrous conditions.
Industrial Production Methods
For industrial scale production, continuous flow reactors and catalysis-enhanced protocols may be utilized to optimize yields and reduce reaction times. Key aspects include maintaining precise reaction temperatures and ensuring efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation at the tetrazole ring under strong oxidative conditions, leading to ring-opening or other oxidized forms.
Reduction: Reduction typically targets the carbonyl group of the benzamide, potentially converting it to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide and fluorophenyl groups, facilitated by the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
In Chemistry
The compound is studied for its reactivity and potential as a building block for more complex molecules.
In Biology
Research focuses on its bioactive properties, particularly its potential as a pharmacophore in drug design due to the presence of the tetrazole ring, which mimics carboxylate groups.
In Medicine
Exploration of its therapeutic potentials, including its role as an inhibitor in various enzymatic pathways, is ongoing.
In Industry
Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, particularly by binding to specific targets such as enzymes or receptors. The presence of the fluorine atoms and tetrazole ring enhances its binding affinity and stability within biological systems.
Molecular Targets and Pathways
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer pathways.
Receptors: Binding to specific receptors in the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorination Patterns and Substituent Effects
- 3-Fluoro-N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921055-93-8) Structural Differences: The benzamide ring here has a single fluorine at the 3-position, and the tetrazole is attached to a 3-fluorophenyl group (vs. 3,4-difluorobenzamide and 4-fluorophenyl in the target compound) (). Implications: The reduced fluorine count lowers molecular weight (315.28 vs.
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(Methylsulfonyl)benzamide (CAS 933222-40-3)
Heterocycle Variations
- N-(1-Ethyl-1H-pyrazol-5-yl)benzamide (CAS 956950-61-1) Structural Differences: Substitutes tetrazole with a pyrazole ring ().
- Triazole-Thiones (e.g., Compounds 7–9 in ) Structural Differences: Feature a triazole-thione core instead of tetrazole (). Implications: Triazole-thiones exhibit tautomerism (thione-thiol equilibrium), which may complicate stability and reactivity compared to the non-tautomeric tetrazole in the target compound.
Physicochemical and Spectral Properties
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (333.27) is higher than its mono-fluoro analog (315.28) due to the additional fluorine and methylene group ().
Spectral Characteristics
- IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides in ) and absence of S-H bands (unlike triazole-thiones).
- NMR : Aromatic protons adjacent to fluorine would show splitting patterns (e.g., doublets or triplets) due to J-coupling with F atoms.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | 897623-47-1 | C₁₅H₁₀F₃N₅O | 333.27 | 3,4-Difluorobenzamide; 4-Fluorophenyl-tetrazole |
| 3-Fluoro-N-((1-(3-fluorophenyl)tetrazolyl)methyl)benzamide | 921055-93-8 | C₁₅H₁₁F₂N₅O | 315.28 | 3-Fluorobenzamide; 3-Fluorophenyl-tetrazole |
| N-((1-(3,4-Dimethylphenyl)tetrazolyl)methyl)-2-(methylsulfonyl)benzamide | 933222-40-3 | C₁₉H₂₀N₅O₃S | 422.46 | 2-Methylsulfonylbenzamide; 3,4-Dimethylphenyl-tetrazole |
Biological Activity
3,4-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative that has garnered interest in various scientific fields due to its unique chemical structure and biological properties. This compound is characterized by the presence of fluorine atoms and a tetrazole ring, which contribute to its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is . The compound’s structure includes:
- Fluorine Atoms: The presence of fluorine enhances lipophilicity and metabolic stability.
- Tetrazole Ring: This five-membered ring is known for its bioactivity and ability to form hydrogen bonds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it inhibits the bacterial protein FtsZ, which is crucial for bacterial cell division. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thus inhibiting bacterial growth. This mechanism positions it as a potential candidate for developing new antibacterial therapies.
Antimicrobial Activity
Studies have demonstrated that 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest a promising profile for further development in antimicrobial applications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on human cancer cell lines. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 20 |
The cytotoxicity data indicate that the compound may have potential as an anticancer agent, particularly against breast and cervical cancer cell lines.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University focused on the antibacterial efficacy of this compound against multi-drug resistant strains. The results showed that it not only inhibited growth but also displayed bactericidal properties, making it a candidate for further investigation in clinical settings.
Case Study 2: Anticancer Properties
Another investigation explored the anticancer properties of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. The study found that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased levels of caspase activation and DNA fragmentation.
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions starting with fluorinated benzamide and tetrazole precursors. A general approach includes:
Condensation : Reacting 3,4-difluorobenzoic acid derivatives with a tetrazole-containing amine (e.g., (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine) using coupling reagents like EDCI/HOBt .
Cycloaddition : For tetrazole formation, [3+2] cycloaddition between nitriles and azides (e.g., trimethylsilyl azide) under catalysis (e.g., dibutyltin oxide) can yield the tetrazole core .
Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
Key Variables : Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reagents critically affect yields. For example, excess azide may lead to byproducts like N-substituted tetrazoles .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : and NMR to confirm fluorine positions and tetrazole proton environments. Fluorine atoms in the benzamide and tetrazole moieties show distinct shifts .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (e.g., ) .
- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX suites resolves bond lengths and angles, confirming the tetrazole-benzamide linkage .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) may arise from:
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. enzyme kinetics for target validation) .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .
- Structural Analog Comparison : Compare activity with analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate pharmacophoric contributions .
Case Study : If conflicting data on bacterial proliferation inhibition exist, validate target engagement via SPR or ITC to measure binding affinity to enzymes like acps-pptase .
Q. How can computational and experimental methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with bacterial enzymes (e.g., acps-pptase). Focus on fluorine’s role in hydrogen bonding and hydrophobic pocket fitting .
- Kinetic Assays : Measure enzyme inhibition (IC) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Metabolomics : Track downstream biochemical pathway disruptions (e.g., fatty acid biosynthesis) via LC-MS to confirm target-specific effects .
Q. What advanced techniques resolve challenges in crystallographic refinement for this compound?
Methodological Answer:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å), critical for resolving fluorine’s anisotropic displacement parameters .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twin domains if crystals exhibit pseudo-merohedral twinning .
- Hydrogen Atom Positioning : Employ neutron diffraction or charge-density analysis to locate H atoms in the tetrazole ring, which are often disordered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
